

# Spectroscopic Profile of Ethyl 3-Phenylpropionate: A Technical Guide

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## Compound of Interest

Compound Name: Ethyl 3-phenylpropionate

Cat. No.: B043296

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## Introduction

**Ethyl 3-phenylpropionate** (C<sub>11</sub>H<sub>14</sub>O<sub>2</sub>) is an ester with a characteristic fruity and sweet aroma, finding applications in the fragrance and flavor industries.[1][2] A thorough understanding of its chemical structure and purity is paramount for its use in research, development, and quality control. This technical guide provides a comprehensive overview of the spectroscopic data for **ethyl 3-phenylpropionate**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and visual representations of analytical workflows and fragmentation pathways are also presented to aid researchers and scientists in their analytical endeavors.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the <sup>1</sup>H and <sup>13</sup>C NMR data for **ethyl 3-phenylpropionate**, typically recorded in deuterated chloroform (CDCl<sub>3</sub>).

### <sup>1</sup>H NMR Spectroscopic Data

The <sup>1</sup>H NMR spectrum of **ethyl 3-phenylpropionate** exhibits distinct signals corresponding to the different types of protons in the molecule.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.29 - 7.16	m	5H	C <sub>6</sub> H <sub>5</sub> -
4.12	q	2H	-O-CH <sub>2</sub> -CH <sub>3</sub>
2.94	t	2H	C <sub>6</sub> H <sub>5</sub> -CH <sub>2</sub> -
2.62	t	2H	-CH <sub>2</sub> -COO-
1.23	t	3H	-CH <sub>2</sub> -CH <sub>3</sub>

Data sourced from PubChem and ChemicalBook.[3][4]

## <sup>13</sup>C NMR Spectroscopic Data

The <sup>13</sup>C NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift ( $\delta$ ) ppm	Assignment
172.82	C=O
140.62	C (aromatic, quaternary)
128.47	CH (aromatic)
128.30	CH (aromatic)
126.23	CH (aromatic)
60.35	-O-CH <sub>2</sub> -
35.94	C <sub>6</sub> H <sub>5</sub> -CH <sub>2</sub> -
31.01	-CH <sub>2</sub> -COO-
14.21	-CH <sub>3</sub>

Data sourced from PubChem.[3]

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. The IR spectrum of **ethyl 3-phenylpropionate** is typically obtained from a liquid film.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3050	Weak-Medium	C-H stretch (aromatic)
~2950	Medium-Strong	C-H stretch (aliphatic)
~1735	Strong	C=O stretch (ester)
~1600, ~1490, ~1450	Medium-Weak	C=C stretch (aromatic ring)
~1170	Strong	C-O stretch (ester)

Characteristic IR absorption ranges are presented. Specific peak values can be found on platforms like ChemicalBook.[\[5\]](#)

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron ionization (EI) is a common method used for the analysis of **ethyl 3-phenylpropionate**.

m/z	Relative Intensity (%)	Plausible Fragment
178	Moderate	[M] <sup>+</sup> (Molecular Ion)
133	Moderate	[M - OCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>
105	High	[C <sub>6</sub> H <sub>5</sub> CH <sub>2</sub> CH <sub>2</sub> ] <sup>+</sup>
104	Very High	[C <sub>8</sub> H <sub>8</sub> ] <sup>+</sup> (Tropylium ion rearrangement)
91	High	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)
77	Moderate	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

Data sourced from ChemicalBook and the NIST WebBook.[\[6\]](#)[\[7\]](#)

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

### NMR Spectroscopy

- **Sample Preparation:** Accurately weigh approximately 10-20 mg of **ethyl 3-phenylpropionate** and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.[\[8\]](#)
- **Instrument Setup:** Transfer the solution to a clean 5 mm NMR tube.[\[8\]](#) Place the tube in the NMR spectrometer.
- **Data Acquisition:** Tune and shim the instrument to achieve optimal magnetic field homogeneity. Acquire the  $^1\text{H}$  NMR spectrum using a 400 MHz or higher field instrument. For the  $^{13}\text{C}$  NMR spectrum, a longer acquisition time may be necessary to achieve a good signal-to-noise ratio.[\[9\]](#)
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm. Integrate the signals in the  $^1\text{H}$  NMR spectrum to determine the relative number of protons.

### IR Spectroscopy

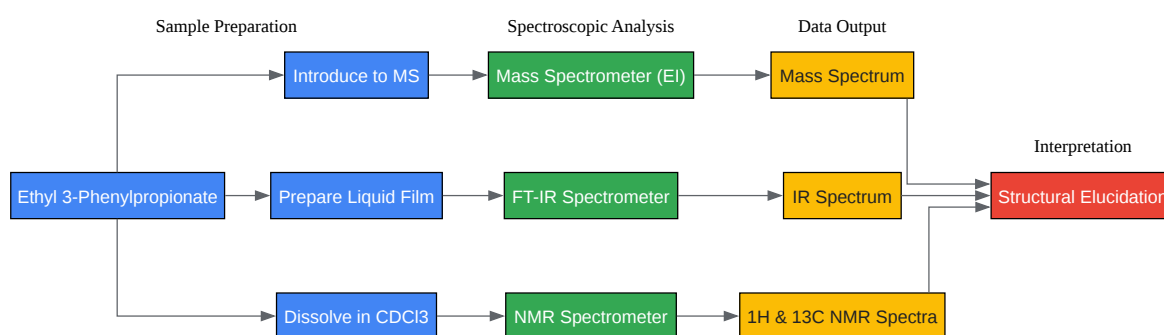
- **Sample Preparation:** As **ethyl 3-phenylpropionate** is a liquid at room temperature, a neat (thin film) spectrum can be obtained.[\[10\]](#) Place a small drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[\[11\]](#)
- **Instrument Setup:** Place the salt plates in the sample holder of the FT-IR spectrometer.
- **Data Acquisition:** Collect a background spectrum of the clean salt plates.[\[12\]](#) Then, run the sample spectrum. The instrument software will automatically subtract the background spectrum from the sample spectrum.
- **Data Analysis:** Identify the characteristic absorption bands and assign them to the corresponding functional groups.

## Mass Spectrometry

- **Sample Introduction:** Introduce a small amount of the **ethyl 3-phenylpropionate** sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
- **Ionization:** Subject the sample to electron ionization (EI) at a standard energy of 70 eV.
- **Mass Analysis:** The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio ( $m/z$ ).
- **Detection and Data Processing:** The detector records the abundance of each ion, and the data is processed to generate a mass spectrum, which is a plot of relative intensity versus  $m/z$ .<sup>[13]</sup>

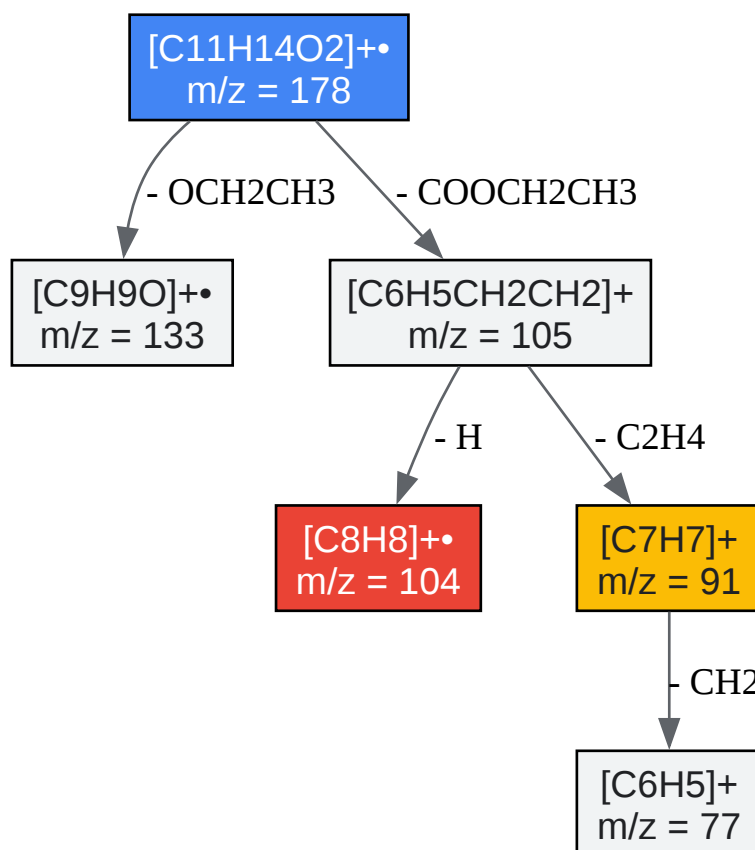
## Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the spectroscopic analysis of **ethyl 3-phenylpropionate**.



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Caption: Workflow for the spectroscopic analysis of **ethyl 3-phenylpropionate**.



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Caption: Plausible mass spectral fragmentation of **ethyl 3-phenylpropionate**.

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